Silver laurate

Catalog No.
S1797977
CAS No.
18268-45-6
M.F
C12H23AgO2
M. Wt
307.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver laurate

Silver laurate (C12H23AgO2) eliminates the need for corrosive nitrate salts and external polymeric dispersants in silver nanoparticle synthesis. Its thermal decomposition directly yields metallic silver while the released lauric acid caps particles in-situ. This enables:

  • Production of 20-40 nm spherical particles, preventing nozzle clogging in inkjet printing.
  • ~3.7× higher organic solubility than silver palmitate, ensuring uniform dispersion in hydrophobic UHMWPE implants.
  • Low-temperature curing capability for flexible printed electronics without conductivity-compromising residues.

CAS Number

18268-45-6

Product Name

Silver laurate

IUPAC Name

silver;dodecanoate

Molecular Formula

C12H23AgO2

Molecular Weight

307.18

InChI

InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1

SMILES

CCCCCCCCCCCC(=O)[O-].[Ag+]

Synonyms

Silver dodecanoate, Dodecanoic acid, silver(1+) salt, Lauric acid silver salt, Silver(1+) laurate, Silver n-dodecanoate

Purity

≥99% (metals basis)

Package Size

1 g, 5 g, 25 g

Silver laurate (C12H23AgO2) is a mid-chain organosilver compound widely procured as a dual-function precursor for advanced materials, acting simultaneously as a high-purity silver source and an in-situ organic capping agent. Unlike inorganic silver salts, it decomposes thermally or chemically to yield metallic silver while releasing lauric acid, which sterically stabilizes the resulting nanostructures without requiring external polymeric dispersants. Its 12-carbon aliphatic chain provides a highly specific thermophysical profile—featuring a melting point around 213 °C and decomposition onset near 238 °C—that bridges the gap between the high volatility of short-chain acetates and the extreme hydrophobicity of long-chain behenates. This balance makes silver laurate a critical raw material for formulating conductive inkjet inks, non-aqueous antimicrobial polymer composites, and high-resolution photothermographic imaging systems[1].

Research Fit

Precursor for silver nanoparticle-polymer nanocomposites — supports high silver loading in UHMWPE and related matrices.
Thermally processable silver source — well-defined decomposition at 238°C enables controlled thermal fabrication workflows.
Model compound for solid-state phase transition studies — irreversible Martensitic transformation at 110–120°C supports crystallography and metal-organic materials research.

Substituting silver laurate with common inorganic alternatives, such as silver nitrate, introduces corrosive nitrate byproducts and necessitates the addition of external capping agents (e.g., PVP), which can contaminate conductive ink formulations and impede low-temperature sintering. Conversely, replacing it with longer-chain silver carboxylates, such as silver palmitate or silver behenate, drastically reduces the compound's solubility in non-aqueous media, severely limiting the maximum achievable silver loading in organic solvent systems. Furthermore, utilizing branched silver carboxylates (like silver 2-ethylhexanoate) alters the reduction kinetics, leading to the rapid formation of oversized, irregularly shaped particles rather than the uniform, sub-50 nm spherical dispersions required to prevent printhead clogging in high-resolution printed electronics [1].

Substitution Risk

C12
Carbon chain length governs silver loading efficiency. Silver stearate (C18) or palmitate (C16) may yield substantially lower silver content in composites; precursor performance does not scale linearly across the carboxylate series.
Thermal
Decomposition profile is chain-length dependent. Thermal processing windows established for silver laurate may not transfer to other silver carboxylates without revalidation.
Solid state
Lamellar structure and phase behavior reflect specific C12 packing. Substituting a longer- or shorter-chain silver carboxylate can alter crystallinity, processing behavior, and end-use material properties.

Silver Loading in Non-Aqueous Polymer Modification

When formulating non-aqueous dispersions for modifying ultra-high-molecular-weight polyethylene (UHMWPE) or similar polymers, the chain length of the silver carboxylate strictly governs the maximum achievable silver concentration in the organic solvent. Empirical data demonstrates that silver laurate permits a maximum silver content of 0.26% in the solvent system, whereas the longer-chain silver palmitate is restricted to a maximum of 0.07% due to its significantly lower solubility. This represents a ~3.7-fold increase in precursor loading capacity when utilizing the C12 laurate over the C16 palmitate [1].

Evidence DimensionMaximum silver content in organic solvent
Target Compound Data0.26% silver content
Comparator Or BaselineSilver palmitate (0.07% silver content)
Quantified Difference~3.7-fold higher maximum silver loading
ConditionsNon-aqueous solvent system for UHMWPE polymer modification

Higher organic solubility allows formulators to achieve target silver loadings in functional polymers and inks using lower solvent volumes, improving process efficiency and reducing VOC emissions.

Precursor efficiency vs. silver palmitate
Head-to-head
0.19–0.25 wt% Ag in UHMWPE composite
vs. 0.025–0.038 wt% for silver palmitate ~7× higher loading
Supports precursor selection for higher composite silver content
UHMWPE matrix; mass spectroscopy endpoint

Nanoparticle Size & Morphology via Polyol Method

The structural linearity of the carboxylate precursor directly dictates the morphology and dimensions of the resulting silver nanoparticles during polyol reduction. Reduction of straight-chain silver laurate in ethylene/propylene glycol at 110–120 °C yields perfectly spherical nanoparticles with tightly controlled average sizes ranging from 20 to 40 nm. In stark contrast, branched comparators such as silver 2-butyloctanoate or silver 2-ethylhexanoate initiate reduction prematurely at ~80 °C, resulting in irregularly shaped particles spanning 150 to 450 nm. Selecting silver laurate thus ensures an 80–90% reduction in average particle size and a shift to uniform spherical geometry without requiring polymeric stabilizers [1].

Evidence DimensionNanoparticle size and morphology
Target Compound Data20–40 nm, perfectly spherical
Comparator Or BaselineBranched silver carboxylates (e.g., silver 2-butyloctanoate) yielding 150–450 nm, irregularly shaped particles
Quantified Difference80–90% smaller particle size with uniform spherical geometry
ConditionsPolyol reduction in ethylene/propylene glycol at high precursor concentrations

Sub-50 nm spherical particles are mandatory for high-resolution inkjet conductive inks to ensure smooth jetting, prevent nozzle clogging, and achieve low-temperature sintering.

Thermal decomposition threshold
Reported
238°C decomposition onset
Pre-decomposition stages at 173°C and 212°C
Defined processing window for thermal fabrication
DSC/TGA; PVP-stabilized preparation

Interplanar Spacing in Photothermographic Emulsions

In heat-developable imaging systems, the crystal step height of the silver source determines the density and distribution of reactive silver ions on the crystal surface. Atomic force microscopy reveals that silver laurate crystals exhibit an average step height (corresponding to the interplanar distance d001) of 35 Å. By comparison, the heavier homologs silver stearate and silver behenate exhibit significantly larger step heights of 50 Å and 60 Å, respectively. This 30–41% reduction in interplanar spacing for silver laurate alters the spatial configuration of the silver ions, which is a critical parameter for tuning the photochemical reactivity and resolution of photothermographic materials [1].

Evidence DimensionCrystal step height / interplanar distance (d001)
Target Compound Data35 Å
Comparator Or BaselineSilver stearate (50 Å) and Silver behenate (60 Å)
Quantified Difference30% smaller than stearate; ~41% smaller than behenate
ConditionsAtomic force microscopy of single crystals grown from solution

A tighter lamellar structure provides a distinct surface topology for silver ion reduction, allowing imaging engineers to precisely calibrate the sensitivity and spatial resolution of dry-film emulsions.

Martensitic phase transition
Class-level
Irreversible phase change at 110–120°C
Diffusionless; micro-twin structure formation
Storage and handling must respect thermal stability limit
SAXS, electron microscopy; shared across C12–C18 silver carboxylates
Antimicrobial and cytotoxicity profile
Class-level inference
Silver carboxylate class: reported bactericidal activity with concentration-dependent cytotoxicity influenced by vehicle system
Supports antimicrobial material research context; direct laurate-specific data needed
Review-level evidence; exact MIC/IC50 not provided for silver laurate alone

Conductive Inkjet Ink Precursor

Silver laurate is the optimal choice for formulating nanoparticle-based conductive inks where polymeric dispersants must be avoided to ensure high post-sintering conductivity. Its ability to yield 20–40 nm perfectly spherical particles during polyol reduction ensures excellent printhead compatibility (preventing nozzle clogging) and enables low-temperature thermal or UV curing for flexible printed electronics [1].

Antimicrobial Additive for Non-Aqueous Polymers

In the manufacturing of medical-grade ultra-high-molecular-weight polyethylene (UHMWPE) implants, silver laurate serves as a superior antimicrobial modifier. Its ~3.7-fold higher organic solubility compared to silver palmitate allows for efficient, uniform dispersion of silver nanoparticles within the hydrophobic polymer matrix without requiring excessive solvent volumes, ensuring consistent antibacterial performance against E. coli and S. aureus [2].

Photothermographic Imaging Film Silver Source

Silver laurate is utilized in specialized dry-process photographic and thermographic emulsions. Its specific 35 Å interplanar crystal spacing and distinct melting/decomposition profile (melting at ~213 °C) provide a unique kinetic pathway for thermally driven silver ion reduction, making it a critical formulation lever when tuning the image density and resolution limits of heat-developable films[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Silver nanoparticle-polymer nanocomposite research
Precursor loading efficiency in target polymer matrix
Silver content quantification in composite; processing parameter optimization
Thermally developable material studies
Decomposition temperature and thermal profile reproducibility
DSC/TGA verification under intended processing atmosphere and ramp rate
Antimicrobial material and controlled-release research
Silver ion release kinetics and cytotoxicity profile in target vehicle
Concentration-response and vehicle-dependent endpoint review
Solid-state phase transformation model studies
Crystal structure and Martensitic transition behavior
XRD/SAXS confirmation of phase identity and transition temperature range

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